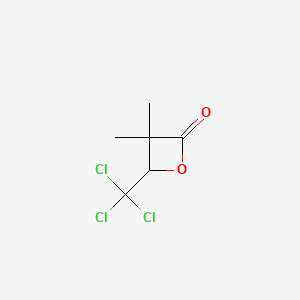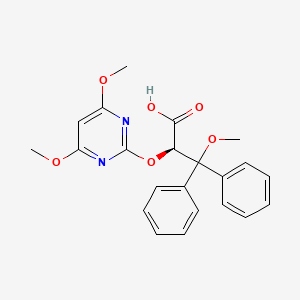![molecular formula C27H30Cl2N6O6S B15186823 8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 88701-76-2](/img/structure/B15186823.png)
8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex chemical compound that belongs to the class of triazolobenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated benzodiazepine with a piperazine derivative.
Chlorination: The final chlorination step introduces the chlorine atoms at the desired positions on the phenyl and benzodiazepine rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylethyl group.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions with various biological targets.
Medicine: Particularly in the development of anxiolytic and hypnotic agents.
Industry: Used in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of chloride ion channels and the subsequent hyperpolarization of neuronal membranes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Alprazolam: A triazolobenzodiazepine with a similar structure but different pharmacokinetic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Uniqueness
8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the triazole ring and the methylsulfanylethyl group contribute to its unique binding affinity and efficacy at the GABA receptor.
Properties
CAS No. |
88701-76-2 |
|---|---|
Molecular Formula |
C27H30Cl2N6O6S |
Molecular Weight |
637.5 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H24Cl2N6S.C4H6O6/c1-32-13-12-29-8-10-30(11-9-29)23-28-27-21-15-26-22(17-4-2-3-5-19(17)25)18-14-16(24)6-7-20(18)31(21)23;5-1(3(7)8)2(6)4(9)10/h2-7,14H,8-13,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
LYWWWEBUZHWJTR-LREBCSMRSA-N |
Isomeric SMILES |
CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


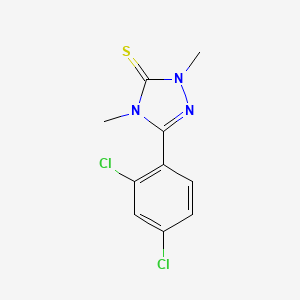
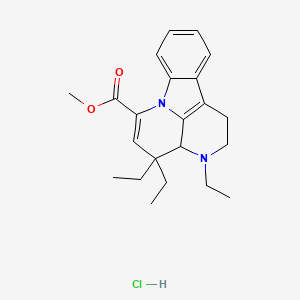
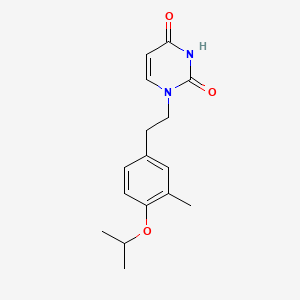
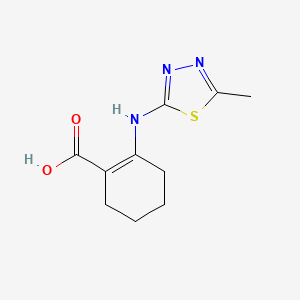
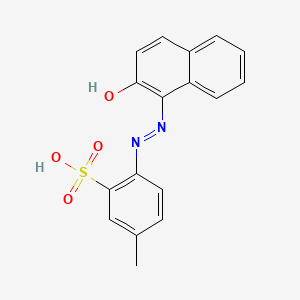


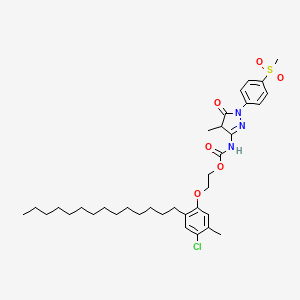
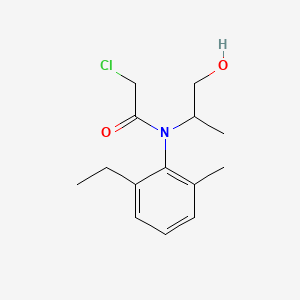
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
